2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid
Description
2-(4-Sec-Butylphenyl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative characterized by a sec-butyl group at the para position of the phenyl ring attached to the quinoline scaffold. This structural motif is critical for its physicochemical properties and biological activities. Quinoline-4-carboxylic acid derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-13(2)14-8-10-15(11-9-14)19-12-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-13H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQWMFKYQCRUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of quinoline derivatives, including 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some of the common synthetic routes include:
Friedlander Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial production methods often focus on greener and more sustainable processes, such as using microwave irradiation, ionic liquids, or ultrasound-promoted synthesis .
Chemical Reactions Analysis
Amidation and Esterification
The carboxylic acid group undergoes classic derivatization reactions to form amides and esters, critical for modifying biological activity or solubility.
Example:
-
Reaction with benzylamine in the presence of N,N-dicyclohexylcarbodiimide (DCC) yields N-benzyl-2-(4-sec-butylphenyl)quinoline-4-carboxamide .
Decarboxylation
Thermal or acidic conditions promote decarboxylation, forming 2-(4-sec-butylphenyl)quinoline:
Electrophilic Aromatic Substitution
The quinoline ring undergoes halogenation at electron-rich positions (C-5/C-7), guided by the nitrogen’s meta-directing effect:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| ICl (Iodine) | AcOH, 80°C | 6-Iodo-2-(4-sec-butylphenyl)quinoline-4-carboxylic acid | 68% |
| Br<sub>2</sub> (Bromine) | DCM, Fe catalyst | 6-Bromo derivative | 72% |
Mechanism :
Metal Salt Formation
The carboxylic acid reacts with bases to form water-soluble salts:
| Base | Product | Application |
|---|---|---|
| NaOH | Sodium salt | Enhanced bioavailability for pharmacological studies . |
| KOH | Potassium salt | Improved solubility in polar solvents . |
Reduction of the Quinoline Core
Catalytic hydrogenation reduces the heterocyclic ring to tetrahydroquinoline derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
The quinoline-4-carboxylic acid derivatives, including 2-(4-sec-butylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their potential as therapeutic agents. These compounds have shown promise as inhibitors in various biological pathways, particularly in cancer treatment.
- SIRT3 Inhibition : Recent studies have highlighted the role of quinoline derivatives as selective SIRT3 inhibitors. These compounds can modulate metabolic pathways involved in cancer cell proliferation and survival. For instance, derivatives similar to this compound have been synthesized and evaluated for their inhibitory effects on SIRT3, showing significant potential as anticancer agents .
- HDAC Inhibition : Another area of research involves the development of quinoline-based compounds as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by affecting gene expression and inducing apoptosis in cancer cells. The structural modifications on the quinoline scaffold can enhance binding affinity and selectivity towards HDAC enzymes .
Antimicrobial Activity
Quinoline derivatives exhibit notable antimicrobial properties, making them valuable in the development of new antibiotics.
- Broad Spectrum Activity : Studies have demonstrated that this compound and its analogs possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown significant efficacy against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mode of action for these compounds often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes, leading to cell death. The structural features of the quinoline moiety contribute to its interaction with bacterial targets .
Case Studies and Research Findings
A variety of case studies highlight the effectiveness of this compound in different applications:
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Antibacterial Activity
- 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid: Limited direct data, but structural analogs with bulky alkyl groups (e.g., sec-butyl) show enhanced Gram-positive bacterial inhibition due to increased lipophilicity .
- 2-Phenyl-quinoline-4-carboxylic acid derivatives: Compound 5a4 (2-(2'-nitrophenyl)): MIC = 64 µg/mL against Staphylococcus aureus; low cytotoxicity (MTT assay) . Compound 5a7 (2-(2'-chlorophenyl)): MIC = 128 µg/mL against Escherichia coli . Bromophenyl derivatives: Moderate activity (MIC = 128–256 µg/mL) against MRSA .
Enzyme Inhibition
- 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid derivatives: Potent SIRT3 inhibitors (IC₅₀ < 1 µM), with acrylamide enhancing covalent binding to the enzyme .
- Piperazine-linked derivatives (e.g., C1–C7 in ): Improved solubility and moderate activity against parasitic trypanothione reductase .
Structure-Activity Relationships (SAR)
- Phenyl Substituents :
- Quinoline Core Modifications: Methyl groups (C6/C8): Reduce metabolic degradation but may lower potency . Halogens (Cl, Br): Increase electrophilicity, enhancing interactions with bacterial enzymes .
Biological Activity
2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H21NO2
- Molecular Weight : 305.39 g/mol
The compound features a quinoline core substituted with a sec-butyl group and a carboxylic acid functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the quinoline structure can enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for several derivatives were reported, demonstrating that structural variations influence their effectiveness:
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 5a | 64 | 128 |
| 5b | >256 | >256 |
The results indicate that while some derivatives show promising antibacterial effects, others may require further optimization for improved efficacy .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes like SIRT3, which plays a role in cancer cell metabolism. The design and synthesis of these compounds have led to the identification of several candidates with significant antiproliferative activity against leukemia cell lines .
In a comparative study, the compound exhibited selectivity towards cancer cells while maintaining lower cytotoxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay demonstrated that certain derivatives of quinoline-4-carboxylic acid had low cytotoxic effects on mouse macrophage cell lines (RAW 264.7). For instance, compounds showed IC50 values comparable to standard antibiotics like ampicillin and gentamicin, suggesting a favorable safety profile for further development as therapeutic agents .
Case Studies
- Antibacterial Evaluation : A series of synthesized quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with longer side chains exhibited stronger antibacterial activity due to increased lipophilicity .
- Anticancer Mechanism Investigation : In vitro studies revealed that certain quinoline derivatives could effectively inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell cycle regulation .
Q & A
Q. What are the common synthetic routes for 2-(4-sec-butylphenyl)quinoline-4-carboxylic acid, and how are they optimized?
Methodological Answer: The compound is typically synthesized via the Doebner reaction or Pfitzinger reaction .
- Doebner Reaction : Reacts aniline derivatives (e.g., 4-sec-butylaniline) with α-keto acids (e.g., pyruvic acid) and aldehydes in ethanol under reflux, catalyzed by trifluoroacetic acid (TFA). Microwave-assisted methods reduce reaction time (from 12–24 hours to 30–60 minutes) while maintaining yields (65–85%) .
- Pfitzinger Reaction : Uses isatin derivatives and α-methyl ketones in aqueous ethanol, producing intermediates that are hydrolyzed to the carboxylic acid. Optimization includes pH control (8–10) and temperature (70–90°C) .
Q. Table 1: Comparison of Synthetic Methods
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Detects π→π* transitions in the quinoline core (λmax ≈ 320–350 nm) .
- Fluorescence Spectroscopy : Measures emission peaks (e.g., λem ≈ 420–450 nm) to assess conjugation effects .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, a = 4.10 Å, b = 15.35 Å) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence fluorescence properties?
Methodological Answer: Electron-donating groups (e.g., methoxy) enhance fluorescence by stabilizing excited states via resonance, while electron-withdrawing groups (e.g., bromo) reduce quantum yields by promoting non-radiative decay. For example:
Q. Table 2: Substituent Effects on Fluorescence
| Substituent | Quantum Yield (Φ) | λem (nm) | Reference |
|---|---|---|---|
| -OCH3 | 0.45 | 435 | |
| -Br | 0.28 | 420 | |
| -Cl | 0.32 | 428 |
Q. How can researchers resolve contradictions in reported antimicrobial activity data?
Methodological Answer: Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Strategies include:
- Standardized Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1–5 × 10<sup>5</sup> CFU/mL) and solvent controls (e.g., DMSO ≤1% v/v) .
- SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups (Cl, Br) enhance activity against Gram-positive bacteria (MIC = 8–16 µg/mL) but reduce efficacy against Gram-negative strains .
Q. Table 3: Antimicrobial Activity Data
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
|---|---|---|---|
| 2-(4-Cl-phenyl) | 8 | 64 | |
| 2-(4-OCH3-phenyl) | 32 | >128 |
Q. How is this compound utilized in molecularly imprinted polymers (MIPs)?
Methodological Answer: The carboxylic acid group enables covalent imprinting for solid-phase extraction (SPE). For example:
- MIP Synthesis : Polymerize this compound with ethylene glycol dimethacrylate (crosslinker) and AIBN initiator in acetonitrile. Template removal (e.g., lamotrigine) uses acetic acid/methanol (1:9 v/v) .
- Performance Metrics : MIPs show 90% recovery rates vs. 40% for non-imprinted polymers in HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
